

# Commercial Sources and Applications of High-Purity AGDV Peptide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AGDV

Cat. No.: B12400981

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

The tetrapeptide Ala-Gly-Asp-Val (**AGDV**) is a biologically significant motif found at the C-terminus of the fibrinogen gamma chain. It plays a crucial role in hemostasis and thrombosis by serving as a recognition site for the platelet integrin receptor  $\alpha IIb\beta 3$  (also known as glycoprotein IIb/IIIa). The interaction between **AGDV** and  $\alpha IIb\beta 3$  is essential for platelet aggregation, a key event in blood clot formation. Consequently, high-purity synthetic **AGDV** peptide is a valuable tool for researchers studying platelet biology, thrombosis, and for the development of anti-platelet therapeutics.

This document provides a comprehensive overview of commercial sources for high-purity **AGDV** peptide, its key applications, and detailed protocols for relevant in vitro assays.

## Commercial Sources for High-Purity AGDV Peptide

High-purity **AGDV** peptide is available from various commercial suppliers, primarily as a catalog item or through custom synthesis services. When selecting a supplier, it is crucial to consider the purity level, the form of the peptide (e.g., TFA salt), and the availability of analytical data such as HPLC and mass spectrometry to confirm identity and purity.

| Supplier                         | Product Name/Service          | Purity Level                 | Quantity Options             | Notes                                                                                                     |
|----------------------------------|-------------------------------|------------------------------|------------------------------|-----------------------------------------------------------------------------------------------------------|
| LKT Laboratories <sup>[1]</sup>  | AGDV                          | ≥95%                         | 5 mg, 10 mg, 25 mg           | Catalog product.                                                                                          |
| Aapptec <sup>[2]</sup>           | A-G-D-V                       | Not specified                | 5mg, 10mg, 25mg              | Catalog product.                                                                                          |
| MedchemExpress <sup>[3][4]</sup> | AGDV, Lys-Gln-Ala-Gly-Asp-Val | >95% (AGDV), 99.75% (KQAGDV) | 50 mg, 100 mg, 250 mg (AGDV) | Catalog product.<br>Also offers a longer fibrinogen $\gamma$ -chain peptide containing the AGDV sequence. |
| Elabscience <sup>[5]</sup>       | A-G-D-V                       | > 95%                        | 5mg, 10mg, 100mg             | Catalog product.                                                                                          |
| Smolecule <sup>[6]</sup>         | H-Ala-Gly-Asp-Val-OH          | Not specified                | Inquire                      | Catalog product.                                                                                          |
| Creative Peptides <sup>[7]</sup> | Integrin Binding Peptide      | Not specified                | Custom                       | Offers custom synthesis of integrin-binding peptides like AGDV.                                           |
| CPC Scientific <sup>[8]</sup>    | Custom Peptide Synthesis      | Up to 99%                    | Custom                       | Specializes in custom peptide synthesis and can produce AGDV to desired specifications.                   |

## Applications in Research and Drug Development

The primary application of high-purity **AGDV** peptide is in the study of platelet aggregation and integrin-ligand interactions. Key research areas include:

- Competitive Inhibition of Fibrinogen Binding: **AGDV** peptide can be used to competitively inhibit the binding of fibrinogen to the  $\alpha IIb\beta 3$  integrin on activated platelets, thereby preventing platelet aggregation.[3][9] This is fundamental in studying the mechanism of thrombosis.
- Structure-Function Studies of Integrin  $\alpha IIb\beta 3$ : By using **AGDV** and its analogs, researchers can probe the binding pocket of the  $\alpha IIb\beta 3$  integrin and understand the specific molecular interactions required for ligand recognition.
- Screening for Anti-platelet Agents: **AGDV** can be used as a positive control or a competitor in high-throughput screening assays designed to identify small molecules or other agents that inhibit platelet aggregation.
- Biomaterial Surface Modification: The **AGDV** sequence can be immobilized on biomaterial surfaces to modulate cell adhesion, particularly for applications in tissue engineering and medical device coatings.[6]

## Signaling Pathway

The **AGDV** peptide is involved in the final common pathway of platelet aggregation. Upon platelet activation by agonists such as ADP, thrombin, or collagen, the  $\alpha IIb\beta 3$  integrin undergoes a conformational change, enabling it to bind fibrinogen. The **AGDV** sequence on the fibrinogen  $\gamma$ -chain is a primary recognition site for the activated integrin. The binding of fibrinogen bridges adjacent platelets, leading to the formation of a platelet plug.

[Click to download full resolution via product page](#)

**Figure 1: AGDV-mediated platelet aggregation signaling pathway.**

## Experimental Protocols

### Competitive Integrin Binding Assay

This assay measures the ability of the **AGDV** peptide to inhibit the binding of a labeled ligand (e.g., biotinylated fibrinogen) to purified  $\alpha IIb\beta 3$  integrin.

#### Experimental Workflow

[Click to download full resolution via product page](#)

**Figure 2:** Workflow for a competitive integrin binding assay.

## Methodology

- Plate Coating:
  - Dilute purified human  $\alpha$ IIb $\beta$ 3 integrin to 2  $\mu$ g/mL in a coating buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl<sub>2</sub>, 1 mM MgCl<sub>2</sub>, pH 7.4).
  - Add 100  $\mu$ L of the diluted integrin to each well of a 96-well high-binding microplate.
  - Incubate overnight at 4°C.
- Blocking:
  - Wash the wells three times with 200  $\mu$ L of wash buffer (coating buffer with 0.05% Tween-20).
  - Block non-specific binding sites by adding 200  $\mu$ L of blocking buffer (wash buffer with 2% BSA) to each well.
  - Incubate for 2 hours at room temperature.
- Competitive Binding:
  - Prepare serial dilutions of the **AGDV** peptide in binding buffer (wash buffer with 1% BSA).
  - Wash the plate three times with wash buffer.
  - Add 50  $\mu$ L of the **AGDV** peptide dilutions to the appropriate wells.
  - Add 50  $\mu$ L of biotinylated fibrinogen (at a concentration predetermined to give a submaximal signal, e.g., 10  $\mu$ g/mL) to all wells.
  - Incubate for 3 hours at room temperature with gentle shaking.
- Detection:
  - Wash the wells three times with wash buffer.

- Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate diluted in binding buffer.
- Incubate for 1 hour at room temperature.
- Wash the wells five times with wash buffer.
- Add 100 µL of TMB substrate and incubate until a blue color develops.
- Stop the reaction by adding 50 µL of 2N H<sub>2</sub>SO<sub>4</sub>.
- Read the absorbance at 450 nm using a microplate reader.

- Data Analysis:
  - Calculate the percent inhibition for each concentration of **AGDV** peptide.
  - Plot the percent inhibition against the logarithm of the **AGDV** concentration and fit the data to a sigmoidal dose-response curve to determine the IC<sub>50</sub> value.

## Platelet Aggregation Inhibition Assay

This assay measures the ability of the **AGDV** peptide to inhibit platelet aggregation in platelet-rich plasma (PRP) induced by an agonist like ADP.

### Experimental Workflow



[Click to download full resolution via product page](#)

**Figure 3:** Workflow for a platelet aggregation inhibition assay.

### Methodology

- Preparation of Platelet-Rich Plasma (PRP):

- Collect whole blood from healthy donors into tubes containing 3.2% sodium citrate.
- Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
- Carefully collect the supernatant (PRP).
- Aggregation Assay:
  - Adjust the platelet count in the PRP to approximately  $2.5 \times 10^8$  platelets/mL with platelet-poor plasma (PPP), obtained by centrifuging the remaining blood at 2000 x g for 15 minutes.
  - Pre-warm the PRP to 37°C.
  - Add 450 µL of the adjusted PRP to a cuvette with a stir bar.
  - Add 50 µL of different concentrations of **AGDV** peptide or vehicle control and incubate for 5 minutes at 37°C in the aggregometer.
  - Initiate platelet aggregation by adding an agonist, such as ADP (to a final concentration of 10 µM).
  - Record the change in light transmittance for 5-10 minutes.
- Data Analysis:
  - The maximum aggregation percentage is determined from the aggregation curves.
  - Calculate the percentage inhibition of aggregation for each **AGDV** concentration relative to the vehicle control.
  - Plot the percentage inhibition against the **AGDV** concentration to determine the inhibitory effect.

## Conclusion

High-purity **AGDV** peptide is an indispensable tool for researchers in the fields of hematology, cardiovascular disease, and biomaterials. Its specific interaction with the  $\alpha IIb\beta 3$  integrin allows

for detailed investigation of platelet aggregation and provides a benchmark for the development of novel anti-thrombotic therapies. The availability of **AGDV** from multiple commercial sources, along with well-established experimental protocols, facilitates its use in a wide range of research and development applications.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. AGDV - LKT Labs [[lktlabs.com](http://lktlabs.com)]
- 2. peptide.com [[peptide.com](http://peptide.com)]
- 3. medchemexpress.com [[medchemexpress.com](http://medchemexpress.com)]
- 4. medchemexpress.com [[medchemexpress.com](http://medchemexpress.com)]
- 5. A-G-D-V - Elabscience® [[elabscience.com](http://elabscience.com)]
- 6. Buy H-Ala-Gly-Asp-Val-OH [[smolecule.com](http://smolecule.com)]
- 7. Integrin Binding Peptide - Creative Peptides [[creative-peptides.com](http://creative-peptides.com)]
- 8. cpcscientific.com [[cpcscientific.com](http://cpcscientific.com)]
- 9. Custom Peptide Synthesis Services | Expert CDMO | Adesis [[adesisinc.com](http://adesisinc.com)]
- To cite this document: BenchChem. [Commercial Sources and Applications of High-Purity AGDV Peptide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12400981#commercial-sources-for-high-purity-agdv-peptide>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)